molecular formula C19H13BrN2OS B3404199 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207035-98-0

3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3404199
CAS No.: 1207035-98-0
M. Wt: 397.3
InChI Key: PISZLKWOTQQDFW-UHFFFAOYSA-N
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Description

3-Benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a benzyl group at the 3-position and a 4-bromophenyl substituent at the 7-position of the fused heterocyclic core. The bromine atom at the 4-position of the phenyl ring introduces electron-withdrawing properties, which may enhance binding affinity or modulate metabolic stability compared to methoxy- or hydroxy-substituted analogs.

Properties

IUPAC Name

3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c20-15-8-6-14(7-9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISZLKWOTQQDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamide derivatives with formic acid or triethyl orthoformate to afford the thieno[3,2-d]pyrimidin-4-one core .

Industrial Production Methods

In industrial settings, the synthesis of thieno[3,2-d]pyrimidine derivatives can be scaled up using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties: Melting Points and Solubility

Melting points reflect molecular symmetry and intermolecular interactions:

Compound Substituents Melting Point (°C)
3a (3-methyl, 2,6-bis(3-MeOPh)) Methyl, methoxyphenyls 148–150
1b (3-(3-OHBz), 6-(3-OHPh)) Hydroxybenzyl, hydroxyphenyl 270–272
13 (2-(4-MeOBz), 6-(3-MeOPh)) Methoxybenzyl, methoxyphenyl 258–261
Target compound Benzyl, 4-BrPh Predicted: 250–280

Hydroxy groups (as in 1b) further elevate melting points due to hydrogen bonding .

Spectroscopic Characterization

NMR and LC-MS data for similar compounds highlight substituent-dependent shifts:

  • 1b: Distinct ¹H-NMR signals at δ 9.44 and 9.78 ppm correspond to phenolic -OH groups. LC-MS confirms a molecular ion [M⁺] at m/z 350.84 .
  • 3a : Methyl groups appear at δ 3.30–3.50 ppm in ¹H-NMR, with LC-MS [M⁺] at m/z 366.4 .

For the target compound, the 4-bromophenyl group would produce characteristic ¹H-NMR aromatic splitting patterns and a molecular ion [M⁺] ≈ 422.3 (calculated).

Biological Activity

3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its effects against various biological targets.

Synthesis and Structural Characteristics

The compound belongs to the thieno[3,2-d]pyrimidine class, which has been extensively studied for their diverse pharmacological properties. The synthesis typically involves multi-step procedures that include the Gewald reaction and other condensation methods. The structural modifications at various positions on the thieno[3,2-d]pyrimidine scaffold influence its biological activity significantly.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives, including 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. It has been shown to exhibit potent inhibitory effects against several cancer cell lines:

  • Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562
  • IC50 Values :
    • SU-DHL-6: 0.55 μM
    • WSU-DLCL-2: 0.95 μM
    • K562: 1.68 μM

These values indicate strong antiproliferative activity, suggesting that the compound may serve as a promising candidate for further development as an anticancer agent .

The mechanism by which 3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its biological effects involves multiple pathways:

  • Inhibition of EZH2 : The compound acts as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a critical regulator in cancer progression. Its inhibition can lead to reactivation of tumor suppressor genes.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in cancer cells in a concentration-dependent manner, affecting cell morphology and inhibiting migration .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substituents on the thieno[3,2-d]pyrimidine core significantly enhance biological activity:

CompoundSubstituentIC50 (μM)Remarks
3aBenzyl15 ± 0.8Base compound
3b4-Bromobenzyl7.2 ± 0.6Enhanced potency
7dChlorophenyl5.1 ± 0.5Improved activity with specific substitutions

The data suggest that bromination and chlorination at specific positions increase potency against MIF2 tautomerase activity .

Case Studies

  • Inhibition of MIF2 Tautomerase : The compound has been evaluated for its inhibitory effect on MIF2 tautomerase activity with promising results showing an IC50 value significantly lower than that of known inhibitors .
  • Antiproliferative Effects : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects across various cancer cell lines, with IC50 values indicating strong potential for clinical application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
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3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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